![molecular formula C17H19NO3 B13575956 N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/no-structure.png)
N-[4-(2-methoxyphenoxy)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-methoxyphenoxy)phenyl]butanamide is an organic compound with the molecular formula C19H22N2O4 It is a member of the butanamide family and is characterized by the presence of a methoxyphenoxy group attached to a phenyl ring, which is further connected to a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methoxyphenoxy)phenyl]butanamide typically involves the reaction of 2-methoxyphenol with 4-bromophenylbutanamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-methoxyphenoxy)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of N-[4-(2-hydroxyphenoxy)phenyl]butanamide.
Reduction: Formation of N-[4-(2-methoxyphenoxy)phenyl]butylamine.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-[4-(2-methoxyphenoxy)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(2-methoxyphenoxy)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenoxy group is believed to play a crucial role in binding to these targets, thereby modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(4-methoxyphenoxy)phenyl]butanamide
- N-[4-(2-hydroxyphenoxy)phenyl]butanamide
- N-[4-(2-ethoxyphenoxy)phenyl]butanamide
Uniqueness
N-[4-(2-methoxyphenoxy)phenyl]butanamide is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the phenoxy group, leading to variations in their reactivity and applications.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-[4-(2-methoxyphenoxy)phenyl]butanamide |
InChI |
InChI=1S/C17H19NO3/c1-3-6-17(19)18-13-9-11-14(12-10-13)21-16-8-5-4-7-15(16)20-2/h4-5,7-12H,3,6H2,1-2H3,(H,18,19) |
Clé InChI |
NRUBIXKLDJOQAI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


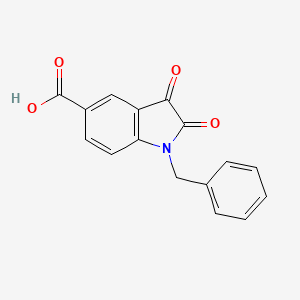
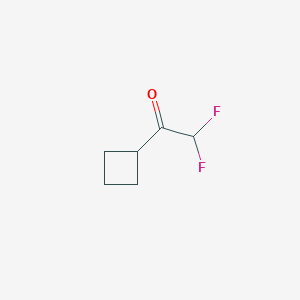
![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)
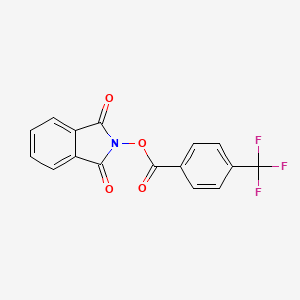
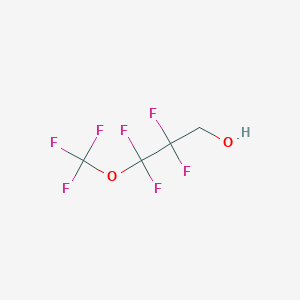
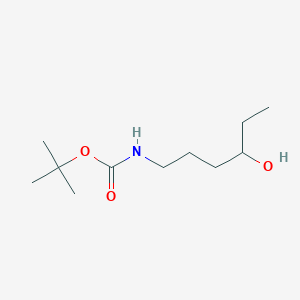

![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)
